2,4,6-Trifluorobenzene-1,3,5-triol: A Technical Guide to Physicochemical Properties, Synthesis, and Supramolecular Applications
2,4,6-Trifluorobenzene-1,3,5-triol: A Technical Guide to Physicochemical Properties, Synthesis, and Supramolecular Applications
Prepared for: Researchers, Materials Scientists, and Drug Development Professionals Subject: Physicochemical profiling, catalytic synthesis, and downstream application of trifluorophloroglucinol.
Executive Summary
The pursuit of highly polarized, symmetric molecular scaffolds has driven significant innovations in synthetic organic chemistry. 2,4,6-Trifluorobenzene-1,3,5-triol (commonly known as trifluorophloroglucinol) represents a critical structural motif in this domain. Characterized by alternating fluorine atoms and hydroxyl groups around a central benzene ring, this molecule exhibits unique electronic properties due to the competing electron-withdrawing nature of fluorine and the electron-donating nature of the hydroxyl groups.
As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic structural data. We will deconstruct the physicochemical properties of this molecule, detail a self-validating synthetic methodology for its preparation, and explore its critical role as a precursor for all-cis supramolecular anion receptors.
Physicochemical Profiling
Understanding the fundamental properties of 2,4,6-trifluorobenzene-1,3,5-triol is essential for predicting its behavior in catalytic cycles and supramolecular assemblies. The alternating substitution pattern creates a highly symmetric ( D3h pseudo-symmetry in its idealized planar state) and polarized aromatic system. The presence of the highly electronegative fluorine atoms significantly increases the acidity of the phenolic protons compared to unfluorinated phloroglucinol, making it an excellent candidate for hydrogen-bonding networks.
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural Implication |
| IUPAC Name | 2,4,6-trifluorobenzene-1,3,5-triol | Defines the alternating 1,3,5-triol and 2,4,6-trifluoro substitution. |
| CAS Registry Number | 570391-17-2 | Unique identifier for chemical sourcing. |
| Molecular Formula | C₆H₃F₃O₃ | Indicates a highly functionalized, low-carbon scaffold. |
| Molecular Weight | 180.08 g/mol | Lightweight precursor suitable for high-atom-economy reactions. |
| Exact Mass | 180.003428 Da | Critical for high-resolution mass spectrometry (HRMS) validation. |
| Topological Polar Surface Area | 60.7 Ų | Suggests moderate polarity, driven entirely by the three hydroxyl groups. |
| SMILES | C1(=C(C(=C(C(=C1F)O)F)O)F)O | Machine-readable structural representation. |
Data sourced and verified from.
Synthetic Methodology: The C-H Activation Pathway
The direct synthesis of 2,4,6-trifluorobenzene-1,3,5-triol from simple precursors requires precise regiocontrol. Traditional electrophilic aromatic substitution is prone to over-reaction or incorrect regiochemistry. Therefore, the modern standard relies on an Iridium-catalyzed exhaustive C-H borylation followed by an oxidative cleavage.
Mechanistic Pathway
Figure 1: Mechanistic pathway for the synthesis of 2,4,6-trifluorobenzene-1,3,5-triol.
Step-by-Step Protocol & Causality
Protocol 1: Iridium-Catalyzed Exhaustive C-H Borylation
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Objective: Convert 1,3,5-trifluorobenzene to the triborylated intermediate.
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Reagents: 1,3,5-trifluorobenzene (1.0 eq), Bis(pinacolato)diboron (B₂Pin₂, 3.5 eq),[Ir(OMe)(cod)]₂ (1.5 mol%), 4,4'-di-tert-butyl-2,2'-dipyridyl (dtbPy) (3.0 mol%), dry THF.
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Causality of Experimental Choices: The choice of [Ir(OMe)(cod)]₂ combined with dtbPy is highly deliberate. The methoxy ligand facilitates rapid transmetalation with B₂Pin₂ to generate the catalytically active Ir-boryl species. The sterically demanding dtbPy ligand prevents the catalyst from coordinating at substituted positions, driving the C-H activation exclusively to the remaining unsubstituted C-H bonds. This ensures exhaustive, symmetric triborylation without triggering unwanted defluorination pathways.
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Self-Validation Checkpoint: Pull an aliquot and analyze via ¹⁹F NMR. The starting material exhibits a single resonance. As borylation proceeds, symmetry is temporarily broken (yielding complex multiplets). Do not proceed to oxidation until the final triborylated product shows a single, cleanly shifted ¹⁹F resonance, confirming total conversion.
Protocol 2: Oxone-Mediated Oxidation
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Objective: Convert the triborylated intermediate directly to the target triol.
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Reagents: Triborylated intermediate (1.0 eq), Oxone (KHSO₅, 4.5 eq), Acetone/Water (1:1 v/v).
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Causality of Experimental Choices: Oxone is deployed as the oxidant of choice over harsher reagents like KMnO₄ or CrO₃. Stronger oxidants would oxidatively cleave the highly electron-rich phloroglucinol ring. Oxone operates via a selective electrophilic oxygen insertion into the C-B bond (a 1,2-migration mechanism akin to the Baeyer-Villiger oxidation), preserving the aromatic integrity and yielding the target triol upon hydrolysis.
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Self-Validation Checkpoint: Analyze the crude product via ¹¹B NMR to confirm the complete disappearance of the BPin signal (~30 ppm). FT-IR should reveal a strong, broad O-H stretching band at ~3300 cm⁻¹, confirming the presence of the phenolic groups.
Downstream Applications: Supramolecular Assembly
The primary value of 2,4,6-trifluorobenzene-1,3,5-triol in modern research lies in its role as a precursor for advanced supramolecular architectures, specifically the synthesis of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol, as demonstrated in recent studies by .
The Hydrogenation Challenge
Reducing the aromatic ring to a fully saturated cyclohexane while maintaining an all-cis configuration is thermodynamically uphill due to severe 1,3-diaxial interactions. Standard heterogeneous catalysts (e.g., Pd/C) fail, yielding complex mixtures of diastereomers.
The successful protocol utilizes a Rh-CAAC (Cyclic (Alkyl)(Amino)Carbene) catalyst under high pressure (60 bar H₂). The strong sigma-donating capability of the CAAC ligand stabilizes the highly active Rh center, promoting strict facial selectivity. Hydrogen is delivered exclusively from one face of the arene, forcing the three fluorine atoms into a triaxial arrangement and the hydroxyls into equatorial positions.
Figure 2: Conversion of trifluorophloroglucinol to an all-cis supramolecular anion receptor.
The resulting tripodal molecule possesses a massive aliphatic dipole moment (up to 6.3 debye). The highly polarized faces of this cyclohexane derivative allow it to act as an exceptional gelator and a highly effective anion receptor (e.g., for chloride ions) via complex hydrogen and halogen bonding networks.
References
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PubChem . "2,4,6-Trifluorobenzene-1,3,5-triol | C6H3F3O3 | CID 23529880". National Center for Biotechnology Information. URL:[Link]
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Wiesenauer, M., et al. (2023). "Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol". Chemical Communications, RSC Publishing. URL:[Link]
